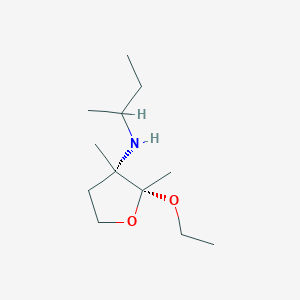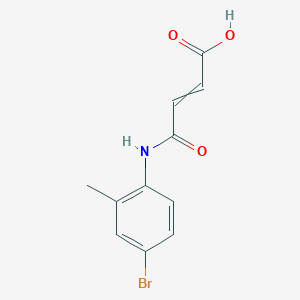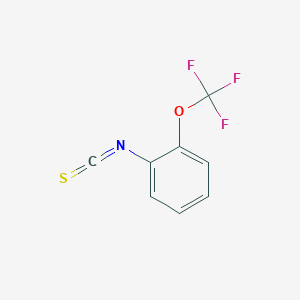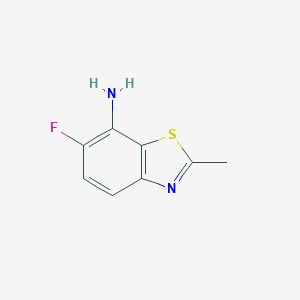
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine, also known as S-15535, is a chemical compound that belongs to the class of oxalyl aminoalkyl derivatives. It is a potent and selective antagonist of the serotonin 5-HT6 receptor, which is involved in the regulation of cognitive processes, including learning and memory. In recent years, S-15535 has attracted considerable attention from the scientific community due to its potential therapeutic applications in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia.
作用機序
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine exerts its pharmacological effects by selectively blocking the serotonin 5-HT6 receptor, which is mainly expressed in the central nervous system. This receptor is involved in the regulation of cognitive processes, including learning, memory, and attention. By blocking the 5-HT6 receptor, (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine enhances the release of acetylcholine and other neurotransmitters, which are critical for cognitive function.
Biochemical and physiological effects:
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine has been shown to improve cognitive performance in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. Moreover, it has been found to enhance the efficacy of acetylcholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease. (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine has also been found to increase the release of dopamine and norepinephrine, which are involved in the regulation of mood and motivation.
実験室実験の利点と制限
The main advantage of (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine is its high selectivity and potency for the serotonin 5-HT6 receptor. This makes it a valuable tool for studying the role of this receptor in cognitive processes and for developing new therapeutic agents for cognitive disorders. However, one limitation of (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine is its poor solubility in water, which may limit its use in certain experimental conditions.
将来の方向性
There are several future directions for the research on (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine. One direction is to further investigate its therapeutic potential in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and GABA systems, which are also involved in cognitive function. Moreover, the development of more potent and selective 5-HT6 receptor antagonists may provide new insights into the role of this receptor in cognitive processes and may lead to the discovery of more effective therapeutic agents for cognitive disorders.
合成法
The synthesis of (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine involves the reaction of ethyl 2-bromo-2-methylpropionate with N,N-diisopropylethylamine to yield the corresponding enolate, which is then treated with (2R,3S)-2-ethoxy-3-methyl-4-pentenal to obtain the key intermediate. The latter is then subjected to a reductive amination reaction with butan-2-amine to afford (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine in high yield and purity.
科学的研究の応用
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders. In preclinical studies, it has been shown to improve cognitive performance in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. Moreover, (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine has been found to enhance the efficacy of acetylcholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease.
特性
CAS番号 |
192324-23-5 |
|---|---|
分子式 |
C12H25NO2 |
分子量 |
215.33 g/mol |
IUPAC名 |
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine |
InChI |
InChI=1S/C12H25NO2/c1-6-10(3)13-11(4)8-9-15-12(11,5)14-7-2/h10,13H,6-9H2,1-5H3/t10?,11-,12+/m0/s1 |
InChIキー |
WMELUMUERYLCLM-GLXQMMQGSA-N |
異性体SMILES |
CCC(C)N[C@]1(CCO[C@@]1(C)OCC)C |
SMILES |
CCC(C)NC1(CCOC1(C)OCC)C |
正規SMILES |
CCC(C)NC1(CCOC1(C)OCC)C |
同義語 |
3-Furanamine,2-ethoxytetrahydro-2,3-dimethyl-N-(1-methylpropyl)-,(2alpha,3alpha)-[partial]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-](/img/structure/B63471.png)






![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)
![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B63487.png)

![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)
![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)

